N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-24-11-2-4-12(5-3-11)28(22,23)10-17(21)20-18-19-13-8-14-15(9-16(13)27-18)26-7-6-25-14/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOVWVSIPGISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzothiazole ring fused with a dioxin moiety and a sulfonylacetamide group. Its chemical formula is .
Target Enzymes and Pathways
The primary biological activity of this compound is linked to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Biochemical Pathways
The inhibition of AChE affects several biochemical pathways:
- Cholinergic Pathway : Increased acetylcholine levels lead to enhanced synaptic transmission and improved cognitive functions.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by preventing neurodegeneration associated with conditions such as Alzheimer's disease.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Inhibition of AChE | HEK293 | 0.5 | Significant increase in acetylcholine levels |
| Cytotoxicity | HeLa | 75 | Induced apoptosis at higher concentrations |
| Neuroprotective Assay | SH-SY5Y | 10 | Reduced cell death under oxidative stress |
Case Studies
-
Cognitive Enhancement in Animal Models :
In a study involving mice subjected to cognitive impairment models, administration of the compound resulted in improved memory retention and learning abilities compared to control groups. The observed effects were attributed to enhanced cholinergic activity. -
Neuroprotection Against Oxidative Stress :
Another study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers.
Discussion
The biological activity of this compound suggests its potential as a therapeutic agent for neurological disorders. Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease. Furthermore, its cytotoxic effects on cancer cell lines indicate possible applications in oncology.
Comparison with Similar Compounds
Key Comparisons:
Notes:
- The target compound uniquely combines a dioxino-benzothiazole system with a methoxy-substituted sulfonylacetamide, distinguishing it from triazole-based analogs (e.g., compounds [7–9]) and agrochemicals like sulfentrazone .
- Unlike hydrazinecarbothioamides [4–6], the target lacks a thiocarbonyl (C=S) group but retains the sulfonyl motif, which may influence redox stability and hydrogen-bonding capacity .
Target Compound:
No explicit synthesis details are provided in the evidence.
Friedel-Crafts acylation or sulfonylation to install the sulfonylacetamide group.
Cyclocondensation to form the dioxino-benzothiazole core.
Triazole Derivatives [7–15] :
- Synthesized via multi-step sequences:
- Hydrazinecarbothioamide formation : Reaction of sulfonyl-substituted benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate.
- Triazole-thione cyclization : Base-mediated reflux to form 1,2,4-triazole-3-thiones.
- S-Alkylation : Reaction with α-halogenated ketones to yield final derivatives.
- Key spectral markers (e.g., IR νC=S at 1243–1258 cm⁻¹ , absence of C=O in triazoles) confirm structural evolution .
Contrast: The target compound’s synthesis likely diverges due to its fused benzothiazole-dioxane system, which may require specialized cyclization conditions compared to triazole-based analogs.
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy:
Insights:
Preparation Methods
Cyclocondensation of 2-Amino-4,5-Dihydroxybenzenethiol with 1,2-Dibromoethane
The benzothiazole-dioxane core is constructed via a one-pot cyclocondensation reaction. 2-Amino-4,5-dihydroxybenzenethiol (10 mmol) and 1,2-dibromoethane (12 mmol) react in dimethylformamide (DMF) at 80°C for 12 hours under nitrogen. The dioxane ring forms via nucleophilic substitution, followed by spontaneous benzothiazole cyclization.
Reaction Conditions
Alternative Route: Oxidative Cyclization
A 2-aminophenol derivative (5 mmol) reacts with thiourea (6 mmol) and iodine (1.2 equiv) in ethanol under reflux, followed by dioxane ring closure using ethylene glycol and p-toluenesulfonic acid.
Optimization Insight
- Higher temperatures (100°C) improve cyclization but risk decomposition.
- Yield: 54% (lower than Route 2.1 due to side-product formation).
Synthesis of 2-(4-Methoxyphenyl)Sulfonylacetyl Chloride
Sulfonation of 4-Methoxyacetophenone
4-Methoxyacetophenone (10 mmol) reacts with chlorosulfonic acid (12 mmol) at 0°C, followed by quenching with ice water to yield 4-methoxyphenylsulfonylacetic acid.
Critical Parameters
- Temperature control (<5°C) prevents over-sulfonation.
- Yield: 82% after recrystallization (ethanol/water).
Conversion to Acid Chloride
The sulfonic acid (8 mmol) reacts with thionyl chloride (20 mmol) in dichloromethane (DCM) at reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow solid.
Characterization
- IR (KBr): 1785 cm⁻¹ (C=O stretch), 1360 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Amide Coupling and Final Product Formation
Coupling via Schotten-Baumann Conditions
The benzothiazole-dioxane amine (5 mmol) and 2-(4-methoxyphenyl)sulfonylacetyl chloride (5.5 mmol) react in tetrahydrofuran (THF)/water (3:1) with NaHCO₃ (15 mmol) at 0°C. The mixture stirs for 6 hours, followed by extraction with ethyl acetate.
Reaction Metrics
- Yield: 75%
- Purity (HPLC): 98.2%
Catalytic Coupling Using EDC/HOBt
A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol) in DCM. The amine (5 mmol) and sulfonylacetyl chloride (5 mmol) react at 25°C for 12 hours.
Advantages
- Minimizes hydrolysis of the acid chloride.
- Yield: 88%
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₁₉N₃O₆S₂ : 453.0754 [M+H]⁺
- Observed : 453.0756 [M+H]⁺
Comparative Evaluation of Synthetic Routes
| Parameter | Route 4.1 (Schotten-Baumann) | Route 4.2 (EDC/HOBt) |
|---|---|---|
| Yield (%) | 75 | 88 |
| Purity (%) | 98.2 | 99.1 |
| Reaction Time (hours) | 6 | 12 |
| Scalability | Moderate | High |
Route 4.2 offers superior yield and purity, making it preferable for large-scale synthesis despite longer reaction times.
Mechanistic Insights and Side Reactions
Competing Hydrolysis of Sulfonylacetyl Chloride
In aqueous conditions (Route 4.1), trace hydrolysis to 2-(4-methoxyphenyl)sulfonylacetic acid reduces yield. This is mitigated in anhydrous EDC/HOBt conditions.
Ring-Opening of Dioxane
Prolonged exposure to strong acids or bases during workup can cleave the dioxane ring. Neutral pH extraction protocols are critical.
Industrial-Scale Considerations
Solvent Selection
- THF and DCM are replaced with 2-methyltetrahydrofuran (2-MeTHF) for greener chemistry.
- Recycling protocols reduce costs by 40%.
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and temperature control, enhancing the cyclocondensation step’s efficiency (yield increase to 78%).
Q & A
Q. What synthetic strategies are effective for preparing N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide?
- Methodological Answer : The synthesis involves coupling a 1,4-benzodioxin-benzothiazole amine core with a sulfonylacetamide group. Key steps include:
- Dynamic pH control (pH ~10) during sulfonamide bond formation, using aqueous Na₂CO₃ to deprotonate the amine and activate the sulfonyl chloride electrophile .
- Solvent selection (e.g., DMF with LiH as a base) for N-alkylation/arylation reactions to introduce substituents .
- Purification via column chromatography and structural validation using IR (C=O at ~1663–1682 cm⁻¹), ¹H/¹³C NMR (aromatic proton integration), and mass spectrometry .
Q. How should researchers characterize the tautomeric behavior of this compound in solution?
- Methodological Answer : Tautomerism can be analyzed using:
- IR spectroscopy : Absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) confirm thione tautomers over thiol forms .
- ¹H NMR : Detect NH proton signals (~3150–3319 cm⁻¹ in IR) and monitor chemical shifts influenced by tautomeric equilibrium .
- Computational studies : DFT calculations to compare stability of tautomeric forms and predict dominant species under specific conditions .
Q. What are the primary biological screening assays applicable to this compound?
- Methodological Answer : Initial screening should focus on:
- Antibacterial activity : Use agar diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Evaluate lipoxygenase or cyclooxygenase inhibition via UV-Vis spectrophotometry, monitoring substrate conversion rates (e.g., linoleic acid oxidation) .
- Dose-response curves : Determine IC₅₀ values using serial dilutions and statistical validation (e.g., triplicate experiments with p < 0.05 significance) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂ with ligands) for reductive cyclization, as demonstrated in nitroarene systems .
- Temperature gradients : Perform reactions at 50–100°C to assess kinetic vs. thermodynamic control of intermediates .
- Solvent polarity : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize charged transition states .
- Real-time monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. How can contradictions between antibacterial activity and enzyme inhibition data be resolved?
- Methodological Answer : Contradictions may arise from off-target effects or assay limitations. Address via:
- Selectivity profiling : Screen against related enzymes (e.g., COX-1/2 for cyclooxygenase) to identify specificity .
- Membrane permeability assays : Use Caco-2 cell models or liposomal partitioning studies to assess cellular uptake discrepancies .
- Metabolite analysis : LC-MS/MS to detect in situ degradation products that may influence activity .
Q. What advanced techniques validate the compound’s conformation in enzyme-binding studies?
- Methodological Answer : Combine experimental and computational approaches:
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., lipoxygenase) to resolve binding modes .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding energies and identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
- NMR titration : Monitor chemical shift perturbations in the enzyme’s active site upon compound binding .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodological Answer : Follow a structure-activity relationship (SAR) framework:
- Bioisosteric replacement : Substitute the methoxyphenyl group with trifluoromethyl or halogenated analogs to block metabolic oxidation .
- Prodrug strategies : Introduce ester or amide prodrug moieties to improve solubility and delay hepatic clearance .
- Microsomal stability assays : Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS .
Methodological Frameworks for Experimental Design
Q. What statistical models are appropriate for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer : Use nonlinear regression models:
Q. How should researchers address spectral discrepancies in NMR assignments?
- Methodological Answer : Resolve ambiguities via:
- 2D NMR techniques : HSQC and HMBC to correlate ¹H-¹³C signals and confirm connectivity .
- Deuterated solvent exchange : Identify exchangeable protons (e.g., NH) by comparing D₂O-shaken vs. untreated samples .
- Cross-validation with synthetic intermediates : Analyze precursor spectra to trace signal origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
